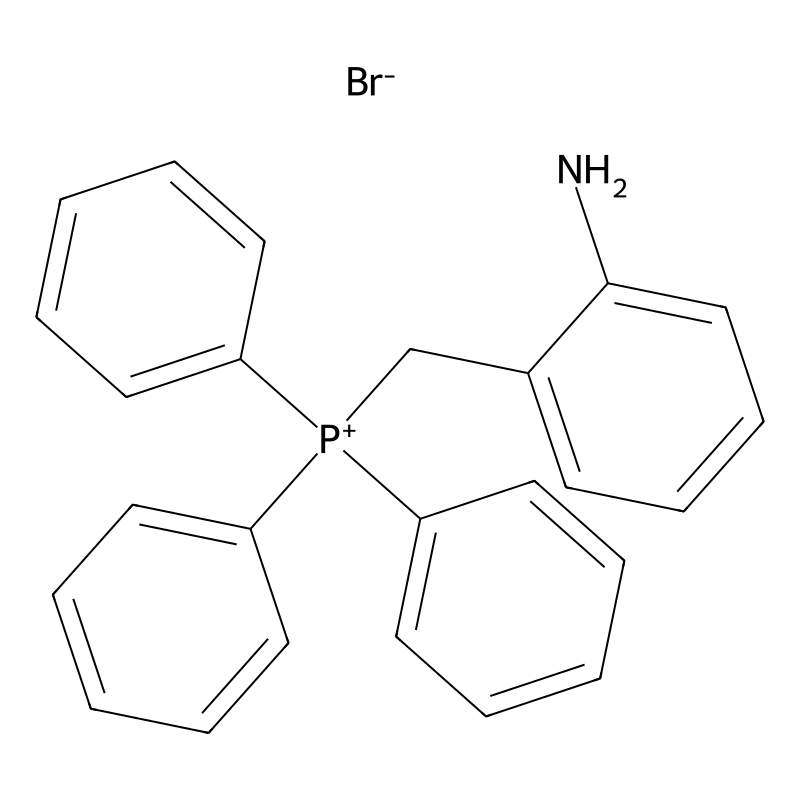

(2-Aminobenzyl)triphenylphosphonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

(2-Aminobenzyl)triphenylphosphonium bromide is a quaternary ammonium compound characterized by its unique structure, which includes a triphenylphosphonium group attached to a 2-aminobenzyl moiety. Its molecular formula is with a molecular weight of approximately 448.33 g/mol. This compound is notable for its ionic nature, which contributes to its solubility and reactivity in various chemical environments .

The compound is typically presented as a colorless to light yellow solid and exhibits a tetrahedral geometry around the phosphorus atom. Its bromide counterion enhances its stability and solubility in polar solvents, making it suitable for various applications in both organic synthesis and biological studies .

- Mitochondrial targeting: The triphenylphosphonium cation can accumulate in mitochondria due to its positive charge, making the molecule potentially useful for delivering therapeutic agents to mitochondria.

Mitochondrial Targeting and Dysfunction:

(2-Aminobenzyl)triphenylphosphonium bromide possesses unique properties that allow it to accumulate in mitochondria, the cell's powerhouses. The positively charged phosphonium group interacts with the negatively charged mitochondrial membrane, facilitating its uptake. Once inside, the molecule can disrupt mitochondrial function, leading to the generation of reactive oxygen species (ROS) and cell death. This property makes it a valuable tool for studying mitochondrial dysfunction and its role in various diseases, including cancer and neurodegenerative disorders. Source: Mitochondrial Targeting Strategies in Drug Design

Drug Delivery and Conjugation:

The ability of (2-Aminobenzyl)triphenylphosphonium bromide to target mitochondria makes it a promising platform for drug delivery. By attaching therapeutic agents to this molecule, researchers can specifically deliver them to mitochondria, potentially enhancing their efficacy and reducing side effects. Additionally, the presence of the amine group allows for further chemical modifications, enabling the conjugation of various biomolecules for targeted imaging or therapeutic purposes. Source: Triphenylphosphonium-Based Mitochondria-Targeting Agents: Progress, Challenges, and Outlook:

- Nucleophilic Substitution: The phosphonium salt can undergo nucleophilic attack by various nucleophiles, facilitating the formation of new carbon-phosphorus bonds.

- Decomposition Reactions: Under certain conditions, it may decompose to release triphenylphosphine and other byproducts, particularly when exposed to strong bases or heat.

- Formation of Phosphine Oxides: The oxidation of triphenylphosphine derivatives can lead to phosphine oxides, which have distinct properties and applications in organic synthesis .

Research indicates that (2-Aminobenzyl)triphenylphosphonium bromide exhibits significant biological activity, particularly as an anti-corrosion agent and potential pharmacological agent. It has been studied for its effectiveness in inhibiting corrosion on mild steel in acidic environments, showcasing its utility as a green corrosion inhibitor . Additionally, preliminary studies suggest potential antimicrobial properties, although further research is needed to explore its biological mechanisms and efficacy fully .

The synthesis of (2-Aminobenzyl)triphenylphosphonium bromide typically involves the following steps:

- Preparation of Triphenylphosphine: Triphenylphosphine is synthesized through the reaction of phosphorus trichloride with phenylmagnesium bromide.

- Alkylation Reaction: The triphenylphosphine is then reacted with 2-aminobenzyl bromide under controlled conditions to form the phosphonium salt.

- Purification: The product is purified through recrystallization or chromatography techniques to ensure high purity levels suitable for further applications .

(2-Aminobenzyl)triphenylphosphonium bromide finds various applications across multiple fields:

- Corrosion Inhibition: Its primary application lies in preventing corrosion in metal surfaces exposed to acidic environments.

- Pharmaceutical Chemistry: It serves as a reagent in organic synthesis and may have potential uses in drug development due to its biological activity.

- Material Science: The compound can be utilized in developing advanced materials with specific electronic or optical properties due to its ionic nature .

Studies on the interactions of (2-Aminobenzyl)triphenylphosphonium bromide with different substrates reveal its ability to form stable complexes with various ligands. This property enhances its effectiveness as a catalyst in organic reactions and as an inhibitor in corrosion processes. Furthermore, investigations into its interactions with biological membranes suggest potential applications in drug delivery systems, where it may facilitate the transport of therapeutic agents across cellular barriers .

Several compounds share structural or functional similarities with (2-Aminobenzyl)triphenylphosphonium bromide. These include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Triphenylphosphine | Phosphine | Used primarily as a ligand in coordination chemistry. |

| Benzyltriphenylphosphonium bromide | Quaternary ammonium salt | Exhibits similar anti-corrosion properties but lacks amino functionality. |

| (4-Aminobenzyl)triphenylphosphonium bromide | Quaternary ammonium salt | Similar structure but different substituent position affecting reactivity. |

| (3-Aminobenzyl)triphenylphosphonium bromide | Quaternary ammonium salt | Variation in amino group position may alter biological activity. |

These compounds are distinguished by their functional groups and substituent positions, which significantly influence their chemical reactivity and biological activities.

Phosphonium salts, characterized by a tetravalent phosphorus center bonded to four organic substituents and a counterion, have been pivotal in advancing synthetic organic chemistry. The discovery of quaternary phosphonium salts dates to the late 19th century, with early studies focusing on their structural peculiarities and reactivity. The development of triphenylphosphine-derived salts in the mid-20th century marked a turning point, particularly after Georg Wittig’s pioneering work on ylide-mediated olefination reactions in the 1950s. These salts emerged as precursors to Wittig reagents, enabling the synthesis of alkenes from aldehydes and ketones. Over time, the scope expanded to include phase-transfer catalysis, ionic liquids, and asymmetric synthesis, driven by the versatility of their electrophilic phosphorus center.

Structural Classification and Nomenclature

Phosphonium salts are classified based on their substituents and counterions. The general formula is $$[PR4]^+X^-$$, where $$R$$ represents organic groups (alkyl, aryl, or heteroaryl), and $$X^-$$ is a halide or other anion. Systematic naming follows IUPAC guidelines, prioritizing substituent order and anion specification. For example, (2-aminobenzyl)triphenylphosphonium bromide is denoted as $$[Ph3PCH2C6H4NH2]^+Br^-$$, where:

- Ph: Phenyl groups ($$C6H5$$) bonded to phosphorus.

- CH$$2$$C$$6$$H$$4$$NH$$2$$: 2-aminobenzyl substituent.

- Br$$^-$$: Bromide counterion.

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$C{25}H{24}BrNP$$ | |

| Molecular Weight | 449.34 g/mol | |

| Melting Point | 245°C (decomposition) | |

| CAS Registry Number | 78133-84-3 |

General Significance in Synthetic Organic Chemistry

Phosphonium salts are indispensable in modern synthesis due to their dual roles as precursors to ylides and phase-transfer catalysts. Their utility in Wittig reactions revolutionized alkene synthesis, offering stereoselective pathways unattainable via classical methods. More recently, they have been employed in:

- CO$$_2$$ fixation: Catalyzing cyclic carbonate formation from epoxides under solvent-free conditions.

- Asymmetric catalysis: Chiral phosphonium salts enable enantioselective transformations, such as alkylations and cycloadditions.

- Functional material synthesis: Ionic liquids derived from phosphonium salts exhibit high thermal stability and low volatility.

Historical Context of (2-Aminobenzyl)triphenylphosphonium Bromide Discovery

The specific compound (2-aminobenzyl)triphenylphosphonium bromide gained prominence in the early 21st century as a specialized reagent for indole synthesis. Its development was driven by the need for efficient routes to biologically active heterocycles. In 2009, Kraus and Guo demonstrated its utility in a one-pot cyclization with aldehydes to yield 2,3-disubstituted indoles, bypassing traditional multi-step protocols. This innovation leveraged the compound’s ability to act as both a phosphonium precursor and a directing group, facilitating intramolecular Friedel-Crafts-type cyclizations. Subsequent studies explored its applications in synthesizing natural product analogs, such as rutaecarpine derivatives.

Table 2: Key Milestones in the Compound’s Application

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant